9-[(2,5-DIMETHYLPHENYL)METHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
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Overview
Description
9-[(2,5-DIMETHYLPHENYL)METHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a complex organic compound with a unique structure that combines a chromenone core with a cyclopentane ring and a dimethylphenyl group
Preparation Methods
The synthesis of 9-[(2,5-DIMETHYLPHENYL)METHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopentane ring: This step may involve a Diels-Alder reaction or other cycloaddition reactions.
Attachment of the dimethylphenyl group: This is usually done through a Friedel-Crafts alkylation or acylation reaction.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
9-[(2,5-DIMETHYLPHENYL)METHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.
Material Science: Its unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure and potential biological activity.
Mechanism of Action
The mechanism of action of 9-[(2,5-DIMETHYLPHENYL)METHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Chromenone derivatives: Compounds with a chromenone core, such as coumarins and flavonoids.
Cyclopentane-containing molecules: Compounds like cyclopentanol and cyclopentanone.
Properties
IUPAC Name |
9-[(2,5-dimethylphenyl)methoxy]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O3/c1-13-7-8-15(3)16(9-13)12-24-19-10-14(2)11-20-21(19)17-5-4-6-18(17)22(23)25-20/h7-11H,4-6,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFREOSBXIGMMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=CC(=CC3=C2C4=C(CCC4)C(=O)O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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